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Compound of Interest

Compound Name: Avenanthramide D

Cat. No.: B1666152

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of
Avenanthramide D, a bioactive phenolic alkaloid found in oats. The document details its
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)
spectroscopic data. Furthermore, it outlines detailed experimental protocols for acquiring this
data and visualizes key signaling pathways modulated by avenanthramides.

Spectroscopic Data of Avenanthramide D

The following tables summarize the key spectroscopic data for Avenanthramide D, facilitating
easy reference and comparison.

Table 1: *H NMR Spectroscopic Data for Avenanthramide D.
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Chemical Shift L. Coupling .

Multiplicity Constant (J) Assighment Solvent
(3) (ppm) (H2)
8.22 s H-3 CDsOD
7.56 d 15.6 H-7' CDs0OD
7.51 S H-6 CDs0OD
7.48 d 8.6 H-2', H-6' CDsOD
6.82 d 8.6 H-3', H-5' CDsOD
6.51 d 15.6 H-8' CDs0OD
13.01 brs NH (CD3)2S0
11.29 brs COOH (CD3)2SO
10.08 brs OH (CD3)2S0
9.95 brs OH (CD3)2S0O
9.11 brs OH (CD3)2S0O
8.22 s H-3 (CD3)2S0
7.55 d 8.6 H-2', H-6' (CD3)2S0O
7.48 d 15.5 H-7' (CDs)2S0
7.38 s H-6 (CD3)2S0
6.80 d 8.6 H-3', H-5' (CD3)2S0O

16.54|d|15.5 | H-8' | (CD3)2SO |

Table 2: 13C NMR Spectroscopic Data for a closely related Avenanthramide (N-p-coumaroyl-
4,5-dihydroxyanthranilic acid).
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Chemical Shift (8) (ppm) Assignment Solvent

169.6 C-7 (CDs)2SO
163.6 c-9' (CD3)2S0O
159.3 C-4' (CD3)2S0
150.9 C-4 (CD3)2S0
140.8 c-7 (CD3)2S0O
140.4 C-5 (CD3)2S0
135.6 C-2 (CD3)2S0
129.9 c-2', C-6' (CD3)2S0O
125.5 C-1 (CD3)2S0
119.0 c-8' (CD3)2S0O
117.1 C-6 (CD3)2S0
115.7 C-3, C-5 (CD3)2S0O
107.3 c-3 (CD3)2S0O

| 106.8 | C-1 | (CD3)2SO |

Table 3: Mass Spectrometry and UV-Vis Spectroscopic Data for Avenanthramide D.

Parameter Value Method
Molecular Formula C16H13NOa4 HR-ESI-MS
Monoisotopic Molecular

_ 283.084457909 Da HR-ESI-MS
Weight
[M+H]*+ 316.0814 m/z HR-ESI-MS
UV Quantification Wavelength 350 nm HPLC-DAD

| UV-Vis Spectrum Range | 200-600 nm | HPLC-DAD |

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1666152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Avenanthramide D are provided
below. These protocols are synthesized from various studies on avenanthramides and related
phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of Avenanthramide D by identifying the
chemical shifts and coupling constants of its protons (*H NMR) and carbon atoms (33C NMR).

Instrumentation:
e A 600 MHz NMR spectrometer equipped with a cryoprobe.
Sample Preparation:

o Dissolve approximately 1-5 mg of purified Avenanthramide D in 0.5 mL of a deuterated
solvent (e.g., methanol-da or DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.
H NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse experiment (zg30 or similar).

Temperature: 298 K.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1.0 s.

Acquisition Time: ~2.7 s.

Spectral Width: 12-16 ppm.
13C NMR Acquisition Parameters:

e Pulse Program: Standard proton-decoupled 13C experiment (zgpg30 or similar).
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Temperature: 298 K.

Number of Scans: 1024-4096, depending on sample concentration.

Relaxation Delay: 2.0 s.

Acquisition Time: ~1.0 s.

Spectral Width: 200-240 ppm.

Data Processing:

o Apply Fourier transformation to the acquired free induction decays (FIDs).
e Phase and baseline correct the resulting spectra.

o Reference the chemical shifts to the residual solvent peak (CDsOD: &H 3.31, 6C 49.0;
(CD3)2S0: 8H 2.50, 86C 39.5).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of Avenanthramide
D.

Instrumentation:

» A high-resolution mass spectrometer, such as a quadrupole-Orbitrap or time-of-flight (TOF)
instrument, coupled with an electrospray ionization (ESI) source.

 An ultra-high-performance liquid chromatography (UHPLC) system for sample introduction is
recommended for purity assessment and analysis of complex mixtures.

Sample Preparation:

e Dissolve the purified Avenanthramide D or an extract containing it in a suitable solvent
(e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1-10 pg/mL.

e Filter the solution through a 0.22 um syringe filter before injection.
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LC-MS Parameters (for analysis of extracts):

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 pm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high
percentage over 10-20 minutes to elute compounds of varying polarity.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 pL.

Mass Spectrometry Parameters (HR-ESI-MS):

lonization Mode: Positive and/or negative electrospray ionization.

Capillary Voltage: 3.0-4.0 kV.

Source Temperature: 100-150 °C.

Desolvation Gas Flow: 600-800 L/hr.

Mass Range: m/z 100-1000.

Resolution: >10,000.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV absorption profile of Avenanthramide D.

Instrumentation:

A diode-array detector (DAD) coupled to an HPLC system or a standalone UV-Vis
spectrophotometer.

Sample Preparation (for HPLC-DAD):

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1666152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Prepare the sample as described for Mass Spectrometry.
HPLC-DAD Parameters:
e Use the same LC conditions as described for LC-MS.

o Detection Wavelength: Scan a range from 200 to 600 nm to obtain the full UV-Vis spectrum.
For quantification, monitor the absorbance at 350 nm.[1]

Procedure (for standalone UV-Vis spectrophotometer):

o Dissolve a known concentration of purified Avenanthramide D in a suitable solvent (e.qg.,
methanol or ethanol).

e Use the same solvent as a blank to zero the instrument.
¢ Record the absorbance spectrum from 200 to 600 nm.
« |dentify the wavelength of maximum absorbance (Amax).

Signaling Pathways Modulated by Avenanthramides

Avenanthramides have been shown to exert their biological effects, such as antioxidant and
anti-inflammatory activities, by modulating key cellular signaling pathways. The following
diagrams illustrate the interaction of avenanthramides with the PISK/AKT and NF-kB pathways.
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Caption: Avenanthramide D modulation of the PI3K/AKT signaling pathway.
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Caption: Avenanthramide D inhibition of the NF-kB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into
Avenanthramide D: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666152#spectroscopic-data-of-avenanthramide-d-
nmr-ms-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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